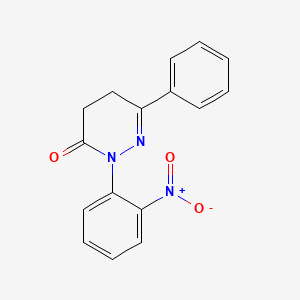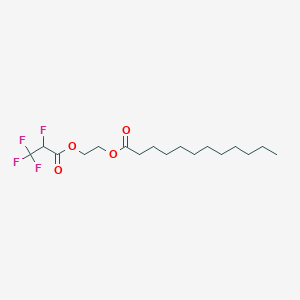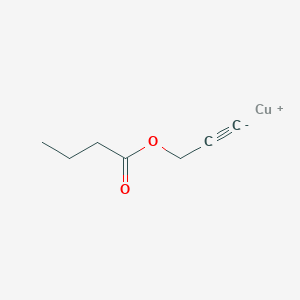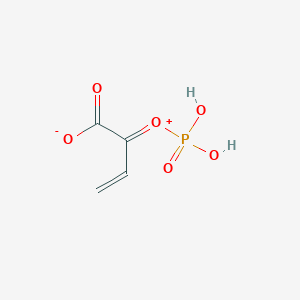![molecular formula C32H39FO2 B14318391 2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 106817-09-8](/img/structure/B14318391.png)
2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluoro group, a pentyl chain, and an octyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides . These reactions require precise control of reaction conditions, including temperature, pressure, and the use of specific solvents.
Analyse Chemischer Reaktionen
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the fluoro group.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the biphenyl core provides structural stability. This compound can modulate various biochemical pathways, leading to its diverse effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Fluoro-1,1’-biphenyl: This compound shares the biphenyl core but lacks the pentyl and octyl chains, making it less hydrophobic and less structurally complex.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an additional phenyl ring, which increases its molecular weight and alters its chemical properties.
The uniqueness of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
106817-09-8 |
|---|---|
Molekularformel |
C32H39FO2 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(2-fluoro-4-pentylphenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H39FO2/c1-3-5-7-8-9-11-12-25-14-17-27(18-15-25)28-19-21-29(22-20-28)32(34)35-31-23-16-26(24-30(31)33)13-10-6-4-2/h14-24H,3-13H2,1-2H3 |
InChI-Schlüssel |
FJJVDYOZBDLVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)



![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)


